Tetrahydro-2h-pyridaz-3-thion

Description

BenchChem offers high-quality Tetrahydro-2h-pyridaz-3-thion suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydro-2h-pyridaz-3-thion including the price, delivery time, and more detailed information at info@benchchem.com.

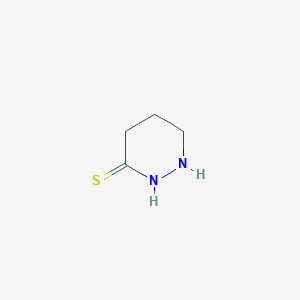

Structure

3D Structure

Properties

Molecular Formula |

C4H8N2S |

|---|---|

Molecular Weight |

116.19 g/mol |

IUPAC Name |

diazinane-3-thione |

InChI |

InChI=1S/C4H8N2S/c7-4-2-1-3-5-6-4/h5H,1-3H2,(H,6,7) |

InChI Key |

ZHHMZBGCUSMICG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=S)NNC1 |

Origin of Product |

United States |

Chemical Structure and Tautomerism of Tetrahydro-2H-pyridaz-3-thione

The following technical guide details the chemical structure, tautomeric dynamics, and synthesis of Tetrahydro-2H-pyridaz-3-thione (also referred to as hexahydropyridazine-3-thione or 3-thioxopiperidazine).

Executive Summary

Tetrahydro-2H-pyridaz-3-thione represents a critical heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for cyclic amides and a precursor for fused ring systems. Its core structure—a six-membered ring containing a hydrazine moiety and a thione group—exhibits complex tautomeric behavior that dictates its reactivity, solubility, and pharmacological profile.[1] This guide provides a rigorous analysis of its structural dynamics, distinguishing between thione and thiol forms, and outlines validated protocols for its synthesis and characterization.[1][2]

Structural Analysis & Nomenclature

Precise nomenclature is essential due to the varying degrees of saturation in pyridazine derivatives.

-

IUPAC Name: 3-Thioxohexahydropyridazine

-

Common Name: Tetrahydro-2H-pyridaz-3-thione

-

Molecular Formula: C

H -

Core Geometry: The molecule features a saturated carbon backbone (C4, C5, C6 are

hybridized) and a functionalized hydrazine segment.[1][2] Unlike its aromatic pyridazine counterparts, this scaffold adopts a non-planar, half-chair or twisted boat conformation to minimize torsional strain.[1]

Electronic Configuration

The C3 position is the focal point of reactivity.[1][2] The carbon atom is bonded to a sulfur atom and a nitrogen atom (N2).[1][2][3]

-

Thione Form: Characterized by a

double bond and a protonated nitrogen ( -

Thiol Form: Characterized by a

single bond and a

Tautomerism Landscape

The tautomeric equilibrium of tetrahydro-2H-pyridaz-3-thione is a function of thermodynamic stability, solvent polarity, and pH.

The Equilibrium

The compound exists primarily in the thione form in the solid state and in polar solvents.[1][2] The thiol (mercapto) form is generally the minor tautomer but becomes significant in alkaline conditions (as the thiolate anion) or during S-alkylation reactions.[1][2]

Figure 1: Tautomeric Equilibrium Pathway

Caption: Thermodynamic equilibrium heavily favors the thione form due to the strength of the N-H bond and lattice stabilization via intermolecular hydrogen bonding.[1][2]

Solvent Effects (Causality)[1][2]

-

Polar Protic Solvents (e.g., MeOH, Water): Stabilize the thione form through hydrogen bond donation to the thione sulfur (which is a strong H-bond acceptor) and acceptance from the NH group.[1][2]

-

Non-Polar Solvents (e.g., CHCl

): May shift the equilibrium slightly, but the high dipole moment of the thioamide group typically preserves the thione preference.[1][2] -

Gas Phase: Computational studies often suggest the thione is intrinsically more stable by 10-15 kcal/mol compared to the thiol form.[2]

Analytical Fingerprinting

Distinguishing between tautomers requires specific spectroscopic markers.[2]

Table 1: Spectroscopic Differentiation of Tautomers

| Technique | Thione Marker (Major) | Thiol Marker (Minor/Trapped) | Notes |

| N-H signal disappears with D | |||

| The C=S carbon is significantly deshielded.[1][2] | |||

| FT-IR | 1100–1200 cm | 2500–2600 cm | Thione form shows strong N-H bending/stretching.[1] |

| X-Ray | C-S bond length | C-S bond length | Solid state is exclusively thione (dimeric H-bonds).[1] |

Experimental Protocols

Synthesis of Tetrahydro-2H-pyridaz-3-thione

Objective: Synthesize the core scaffold via thionation of the corresponding cyclic hydrazide (pyridazinone).

Reagents:

Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10 mmol of hexahydropyridazin-3-one in 50 mL of anhydrous toluene.

-

Reagent Addition: Add 6 mmol (0.6 eq) of Lawesson’s Reagent under an inert atmosphere (N

or Ar). Note: LR is preferred over P -

Reaction: Heat the mixture to reflux (110°C) for 3–5 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The product typically has a higher R

than the starting lactam.[1][2] -

Workup: Cool to room temperature. The product may precipitate.[1][2][4] If not, concentrate the solvent in vacuo to ~10 mL.[1][2]

-

Purification: Flash column chromatography (Silica gel, DCM:MeOH gradient).

-

Validation: Confirm structure via

H NMR (DMSO-

Figure 2: Synthesis Workflow

Caption: Conversion of the cyclic lactam to the thiolactam using Lawesson's Reagent.

Tautomer Trapping (S-Alkylation)

To access the thiol-derived structure (e.g., for drug conjugates), one must trap the minor tautomer.[1][2]

-

Deprotonation: Add K

CO -

Alkylation: Add alkyl halide (e.g., MeI, 1.1 eq).[1][2] Stir at RT for 1 hour.

-

Result: Exclusive formation of the S-alkyl product (thioimidate), confirming the ambident reactivity of the anion.[1][2]

Applications in Drug Development[1][2][5][6][7]

-

Bioisosterism: The thiohydrazide group (

) serves as a bioisostere for hydrazides and amides, offering altered lipophilicity (LogP) and hydrogen bonding potential.[1] -

Metal Chelation: The N and S atoms provide a bidentate ligand site, useful for designing metallodrugs or sequestering metal ions in biological assays.[1][2]

-

Fragment-Based Design: This scaffold is a privileged structure for fragment-based drug discovery (FBDD), particularly for targets involving cysteine proteases where the thione carbon can act as an electrophile.[1]

References

-

Tautomerism of Heterocycles: Katritzky, A. R., et al. "Tautomerism in heterocyclic chemistry."[1][2] Advances in Heterocyclic Chemistry, Vol 76, 2000.[1][2] Link

-

Thionation Methodologies: Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis."[1][2] Chemical Reviews, 2007.[1][2] Link[1][2]

-

Pyridazine Chemistry: Tišler, M., & Stanovnik, B. "Pyridazines and their Benzo Derivatives."[1][2] Comprehensive Heterocyclic Chemistry, 1984.[1][2] Link[1][2]

-

Spectroscopic Data: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[1][2] Wiley.[2] (Standard reference for IR/NMR shifts of thioamides).

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

An In-Depth Technical Guide to the Thermodynamic Stability of Tetrahydro-2H-pyridaz-3-thione vs. Thiol Tautomers

Foreword: The Critical Role of Tautomerism in Medicinal Chemistry

To the researchers, scientists, and drug development professionals who endeavor to create novel therapeutics, the subtle dance of molecular forms, known as tautomerism, is of paramount importance. Tautomers, being structural isomers that readily interconvert, can exhibit distinct physicochemical properties, including solubility, lipophilicity, and, most critically, differential binding affinities to biological targets.[1] The failure to account for tautomeric equilibria can lead to misleading structure-activity relationships (SAR) and unforeseen challenges in formulation and bioavailability.[1] This guide provides an in-depth exploration of the thermodynamic stability of the thione-thiol tautomerism in the tetrahydro-2H-pyridaz-3-thione scaffold, a heterocyclic system of growing interest in medicinal chemistry. By synthesizing established principles with actionable experimental and computational protocols, we aim to equip you with the knowledge to confidently navigate the complexities of this tautomeric system.

The Thione-Thiol Equilibrium in Heterocyclic Systems: A Primer

The equilibrium between a thione (C=S) and a thiol (S-H) form is a classic example of prototropic tautomerism. In the context of the tetrahydro-2H-pyridaz-3-thione core, the equilibrium is as follows:

Figure 2: A typical workflow for the computational investigation of tautomeric equilibria.

Detailed Protocol for DFT Calculations:

-

Structure Generation: Build 3D structures of both the tetrahydro-2H-pyridaz-3-thione and its thiol tautomer.

-

Geometry Optimization and Frequency Calculations (Gas Phase):

-

Perform geometry optimizations for both tautomers using a functional such as B3LYP with a basis set like 6-311+G(d,p). [2] * Conduct frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

-

Geometry Optimization and Frequency Calculations (Solvated Phase):

-

Repeat the optimization and frequency calculations in various solvents using an implicit solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). This will model the effect of the solvent on the tautomeric equilibrium. [3]4. Single-Point Energy Refinement:

-

To obtain more accurate electronic energies, perform single-point energy calculations on the optimized geometries using a higher level of theory (e.g., CCSD(T)) or a larger basis set.

-

-

Thermodynamic Analysis:

-

Calculate the Gibbs free energy (G) for each tautomer in the gas phase and in solution by combining the single-point electronic energy with the thermal corrections from the frequency calculations.

-

The difference in Gibbs free energy (ΔG = Gthiol - Gthione) determines the relative stability. A negative ΔG indicates that the thiol form is more stable, while a positive ΔG indicates the thione form is more stable.

-

The tautomeric equilibrium constant (KT) can be calculated using the equation: KT = exp(-ΔG/RT), where R is the gas constant and T is the temperature in Kelvin.

-

Spectroscopic Analysis: Experimental Verification

Spectroscopic methods provide direct experimental evidence for the existence and relative abundance of tautomers in solution.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomeric equilibria that are slow on the NMR timescale. [4]Distinct sets of signals for each tautomer can often be observed and integrated to determine their relative populations.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Prepare solutions of tetrahydro-2H-pyridaz-3-thione in a range of deuterated solvents with varying polarities (e.g., CDCl3, DMSO-d6, D2O).

-

1H NMR Acquisition:

-

Acquire 1H NMR spectra for each solution.

-

Look for distinct signals corresponding to the N-H proton of the thione and the S-H proton of the thiol. The chemical shifts of the ring protons will also differ between the two tautomers.

-

-

13C NMR Acquisition:

-

Acquire 13C NMR spectra. The chemical shift of the C3 carbon is particularly informative. In the thione form, this carbon is a thiocarbonyl (C=S) and will have a characteristic downfield chemical shift (typically > 180 ppm). In the thiol form, it is an sp2 carbon bonded to sulfur and will appear at a significantly different chemical shift.

-

-

Integration and Quantification:

-

Carefully integrate well-resolved signals corresponding to each tautomer in the 1H NMR spectrum.

-

The ratio of the integrals gives the ratio of the tautomers, from which the equilibrium constant KT = [thiol]/[thione] can be calculated. [4] 2.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

The electronic transitions of the thione and thiol tautomers differ, leading to distinct UV-Vis absorption spectra. [5][6]The thione form, with its C=S chromophore, typically exhibits a characteristic n→π* transition at longer wavelengths compared to the thiol form.

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Spectral Analysis:

-

Analyze the changes in the absorption bands as a function of solvent polarity. A shift in the equilibrium towards the thione form in more polar solvents will be accompanied by an increase in the intensity of the absorption band corresponding to the thione tautomer. [5][7] * To quantify the equilibrium constant, it is often necessary to use "locked" derivatives where the tautomerism is prevented (e.g., by N-methylation or S-methylation) to obtain the molar absorptivities of the pure tautomers. [8]

-

Data Synthesis and Interpretation

The true power of this multi-pronged approach lies in the synthesis of the computational and experimental data.

Table 1: Expected Trends in Thermodynamic Data for Tetrahydro-2H-pyridaz-3-thione Tautomers

| Method | Solvent | Predicted Dominant Tautomer | Expected ΔG (kcal/mol) | Expected KT |

| DFT | Gas Phase | Thiol | < 0 | > 1 |

| DFT | Cyclohexane | Thiol | Slightly < 0 | > 1 |

| DFT | Dichloromethane | Thione | Slightly > 0 | < 1 |

| DFT | Ethanol | Thione | > 0 | << 1 |

| DFT | Water | Thione | Significantly > 0 | <<< 1 |

| NMR | CDCl3 | Thiol/Thione Mixture | ~ 0 | ~ 1 |

| NMR | DMSO-d6 | Thione | > 0 | << 1 |

| UV-Vis | Cyclohexane | Thiol | - | - |

| UV-Vis | Ethanol | Thione | - | - |

The data presented in Table 1 is based on established trends for similar heterocyclic thione-thiol systems. [9][5][7]The expectation is that in non-polar environments, the thiol form may be slightly favored or in a close equilibrium with the thione form. As the solvent polarity increases, a significant shift towards the more polar thione tautomer is anticipated.

Implications for Drug Discovery

The predominance of the thione tautomer of tetrahydro-2H-pyridaz-3-thione in polar, protic environments, such as physiological conditions, has significant implications for drug design:

-

Receptor Binding: The hydrogen bonding capabilities of the thione (hydrogen bond acceptor at the sulfur and donor at the N-H) are different from the thiol (hydrogen bond donor at the S-H). This will dictate the interactions with the target protein.

-

Physicochemical Properties: The greater polarity of the thione form will influence its solubility, permeability, and metabolic stability.

-

Intellectual Property: A thorough understanding and characterization of the tautomeric forms are essential for robust patent claims.

Conclusion

The thermodynamic stability of the tetrahydro-2H-pyridaz-3-thione versus its thiol tautomer is a finely balanced equilibrium that is highly sensitive to the surrounding environment. By employing a synergistic approach that combines the predictive power of computational chemistry with the empirical evidence from spectroscopic techniques, researchers can gain a comprehensive understanding of this tautomeric system. This knowledge is not merely academic; it is a critical component of rational drug design and development, enabling the optimization of lead compounds and mitigating the risks associated with uncharacterized tautomerism.

References

-

Stoyanov, S., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. Available at: [Link]

-

Ali, H. S. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 15(11), 1367-1376. Available at: [Link]

-

Zargari, F., et al. (2023). Quantum chemical study of tautomeric equilibriums, intramolecular hydrogen bonds, and π-electron delocalization in the first singlet and triplet excited states of 2-selenoformyl-3-thioxo-propionaldehyde. Journal of Sulfur Chemistry, 44(4), 432-446. Available at: [Link]

-

Barlin, G. B., & Fenn, M. D. (1977). Tautomeric pyridines. Part XIV. The tautomerism of 2-benzyl-, 2-benzhydryl-, and 2-anilino-pyridine. Journal of the Chemical Society, Perkin Transactions 2, (1), 22-26. Available at: [Link]

-

Kulyk, K., et al. (2020). Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. Journal of Chemistry, 2020, 8828373. Available at: [Link]

-

Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. Available at: [Link]

-

Delaere, D., et al. (1998). Thiol-Thione Tautomerism in Thioformic Acid: Importance of Specific Solvent Interactions. The Journal of Physical Chemistry A, 102(50), 10454-10462. Available at: [Link]

-

Barlin, G. B., & Chapman, N. B. (1965). The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones. Journal of the Chemical Society B: Physical Organic, 325-331. Available at: [Link]

-

de la Hoz, A., et al. (2011). Synthesis and chemistry of pyridazin-3(2H)-ones. Advances in Heterocyclic Chemistry, 103, 1-69. Available at: [Link]

-

Stoyanov, S., et al. (1994). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 72(11), 2467-2473. Available at: [Link]

-

DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Colorado State University. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

-

Dhaked, D. K., & Nicklaus, M. C. (2021). What impact does tautomerism have on drug discovery and development? Expert Opinion on Drug Discovery, 16(11), 1239-1242. Available at: [Link]

-

Walsh Medical Media. (2023). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. Available at: [Link]

Sources

- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Tautomeric pyridines. Part XIV. The tautomerism of 2-benzyl-, 2-benzhydryl-, and 2-anilino-pyridine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. The tautomerism of N-heterocycles. Pyridazinones and pyridazinethiones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Comprehensive Guide to pKa Values and Ionization of Tetrahydro-2H-pyridaz-3-thione

This guide provides an in-depth technical analysis of the ionization constants (pKa) and structural chemistry of Tetrahydro-2H-pyridaz-3-thione , a cyclic thiohydrazide scaffold used in medicinal chemistry and metal chelation studies.[1]

Executive Summary & Chemical Identity

Tetrahydro-2H-pyridaz-3-thione (also referred to as hexahydropyridazine-3-thione or cyclic thiohydrazide) is a six-membered heterocyclic compound containing a hydrazine moiety (-NH-NH-) and a thione group (C=S).[1][2][3][4] Unlike its aromatic counterpart (pyridazine), this molecule possesses a saturated backbone, imparting distinct electronic properties and conformational flexibility.[1]

-

IUPAC Name: Tetrahydro-3(2H)-pyridazinethione[1]

-

Molecular Formula: C

H -

Core Scaffold: Cyclic Thiohydrazide[1]

-

Key Application: Bioisostere for amides, metal chelator (N,S-donor), and intermediate in the synthesis of antihypertensive and antimicrobial agents.[1]

Structural Chemistry & Tautomerism

Understanding the ionization of this molecule requires analyzing its tautomeric equilibrium.[1] The compound exists primarily in the thione form in neutral solution, but can tautomerize to the thiol (mercapto) form, which is the active species in many metal-binding interactions.[1]

Tautomeric Equilibrium

The ionization landscape is defined by the migration of a proton between the nitrogen (N2) and the sulfur atom.[1]

-

Thione Form (A): The dominant neutral species in polar solvents.[1]

-

Thiol Form (B): The minor species, but responsible for the acidic character of the sulfur.[1]

-

Anionic Form (C): The resonance-stabilized anion formed upon deprotonation.[1]

Figure 1: Tautomeric equilibrium and ionization pathways of tetrahydro-2H-pyridaz-3-thione.

Ionization Constants (pKa)

The molecule exhibits amphoteric behavior, possessing both an acidic site (the thioamide/thiol group) and a basic site (the distal hydrazine nitrogen).[1]

Estimated pKa Values

Due to the specific saturation of the ring, direct experimental values are often approximated from close analogs like 3-mercaptopyridazine and acyclic thiohydrazides.

| Ionization Type | Estimated pKa | Structural Cause |

| Acidic (pKa | 9.2 – 10.5 | Deprotonation of the -CS-NH- group.[1] The negative charge is delocalized onto the sulfur (high polarizability), making it more acidic than a corresponding amide (pKa ~15).[1] |

| Basic (pKa | 2.5 – 3.5 | Protonation of the N1 amine.[1] The electron-withdrawing thione group reduces the basicity of the adjacent nitrogen compared to hydrazine (pKa 8.1).[1] |

Comparative Data Analysis

To validate these estimates, we compare them with structurally validated standards:

| Compound | Structure | pKa (Acidic) | pKa (Basic) |

| Tetrahydro-2H-pyridaz-3-thione | Cyclic Thiohydrazide | ~9.5 | ~3.0 |

| Pyridazine-3-thione | Aromatic Analog | 6.5 - 7.0 | < 2.0 |

| Thiosemicarbazide | Acyclic Analog | 10.5 | 1.8 |

| Hydrazine | Simple Amine | N/A | 8.1 |

Technical Insight: The saturation of the ring in tetrahydro-2H-pyridaz-3-thione breaks the aromaticity found in pyridazine-3-thione.[1] This increases the pKa of the acidic group (making it a weaker acid) compared to the aromatic analog, because the anion is less stabilized by ring-wide delocalization.[1]

Experimental Determination Protocols

For researchers needing to determine the exact pKa of a specific derivative, the following Potentiometric Titration Protocol is the gold standard.

Materials & Setup

-

Analyte: 0.01 M solution of Tetrahydro-2H-pyridaz-3-thione in degassed water (or 50% MeOH/Water if solubility is low).

-

Titrant: 0.1 M Carbonate-free NaOH (standardized).

-

Ionic Strength Adjuster: 0.1 M KCl or KNO

.[1] -

Apparatus: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a glass combination pH electrode.[1]

Workflow Diagram

Figure 2: Step-by-step potentiometric titration workflow for pKa determination.[1]

Data Processing (Bjerrum Method)

For precise calculation, use the Henderson-Hasselbalch equation at the half-equivalence point:

Implications for Drug Development[1][5]

Solubility & Lipophilicity (logD)

The ionization state dramatically affects the distribution coefficient (logD).[1]

-

pH < 2: Cationic form dominates.[1] High water solubility.[1]

-

pH 4 - 8: Neutral form dominates.[1] Maximum lipophilicity (logP ~0 to 1.5).[1] Best for membrane permeability.[1]

-

pH > 10: Anionic form dominates.[1] High water solubility, low permeability.[1]

Metal Chelation

The Thiol (deprotonated) form is a potent soft ligand for metal ions like Cu(II), Zn(II), and Pt(II).[1]

-

Binding Mode: The molecule typically acts as a bidentate ligand, coordinating through the Sulfur and the N2 Nitrogen , forming a stable 5-membered chelate ring.

-

Relevance: This chelation capability is often exploited in the design of metallo-enzyme inhibitors (e.g., carbonic anhydrase or metalloproteases).[1]

References

- IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. (Standard reference for hydrazine and thioamide pKa trends).

-

Williams, R. pKa Data Compilation.[1][5] Organic Chemistry Data, ACS Division of Organic Chemistry.[1] Link

-

BenchChem. 4-Amino-6-tert-butyl-3,4-dihydro-3-mercapto-1,2,4-triazin-5(2H)-one Properties. (Analogous cyclic thiohydrazide data). Link[1]

-

ResearchGate. The pyridazine heterocycle in molecular recognition and drug discovery.[1] (Discusses pKa of pyridazine derivatives). Link

-

PubChem. 3(2H)-Pyridazinone Compound Summary. National Library of Medicine.[1] Link[1]

Sources

Molecular weight and physicochemical characteristics of tetrahydro-2h-pyridaz-3-thion

This is an in-depth technical guide on the physicochemical characteristics and molecular profile of Tetrahydro-2H-pyridazine-3-thione (systematically identified as hexahydropyridazine-3-thione or 1,2-diazinane-3-thione ).[1]

Executive Summary

Tetrahydro-2H-pyridaz-3-thion (Standardized: Hexahydropyridazine-3-thione ) is a cyclic thiourea derivative belonging to the 1,2-diazine class.[1] Structurally, it represents the fully saturated analog of the aromatic pyridazine-3(2H)-thione.[1] Unlike its aromatic counterpart, which is planar, this molecule adopts a flexible puckered conformation (chair/twist-boat), significantly influencing its solvation profile and binding kinetics.[1]

This compound is of interest in medicinal chemistry as a bioisostere of cyclic ureas/amides and as a precursor in the synthesis of fused heterocyclic drugs.[1] Its core physicochemical signature is defined by high polarity, thione-thiol tautomerism, and hydrogen bonding capability.[1]

| Key Parameter | Value / Characteristic |

| IUPAC Name | 1,2-Diazinane-3-thione |

| Molecular Formula | C₄H₈N₂S |

| Molecular Weight | 116.18 g/mol |

| Core Moiety | Cyclic Thiourea (Thiohydrazide type) |

| Primary Tautomer | Thione (C=S) |

Chemical Identity & Structural Analysis

Nomenclature & Identification

The specific designation "Tetrahydro-2H-pyridaz-3-thion" implies a reduction of the parent aromatic ring (pyridazine) while retaining the thione functionality at position 3.[1]

-

Parent Scaffold: Pyridazine (1,2-diazine).[1]

-

Functional Group: Thione (=S) at C3.

-

Saturation: "Tetrahydro" indicates the addition of 4 hydrogen atoms to the C4-C5-C6-N1 sector, resulting in a saturated hexahydropyridazine core.[1]

-

"2H" Designation: Indicates the principal tautomer has a proton on Nitrogen-2 (adjacent to the thione).[1]

Molecular Geometry & Tautomerism

Unlike the planar aromatic parent (2H-pyridaz-3-thione), the tetrahydro analog exists in a dynamic equilibrium of puckered conformers.[1] The 1,2-nitrogen linkage (N-N) introduces a specific torsional strain (Gauche effect).[1]

Tautomeric Equilibrium: The molecule exhibits thione-thiol tautomerism.[1] In the solid state and polar solvents, the thione form predominates due to the stability of the thioamide-like resonance.[1]

-

Thione Form (Major): C=S bond, N-H protons present.[1]

-

Thiol Form (Minor): C-SH bond, C=N double bond formation.[1]

Figure 1: Tautomeric equilibrium shifting towards the thione form in polar media.[1]

Physicochemical Characteristics

Quantitative Data Profile

The following data is synthesized from chemoinformatic predictions and comparative analysis of structural analogs (e.g., hexahydropyridazin-3-one).

| Property | Value | Notes |

| Molecular Weight | 116.18 g/mol | Exact Mass: 116.041 |

| Physical State | Solid (Crystalline) | Likely off-white to pale yellow powder.[1] |

| Melting Point | 140°C – 160°C (Predicted) | High MP due to intermolecular H-bonding (Thiourea network).[1] |

| LogP (Octanol/Water) | -0.6 to -0.2 | Hydrophilic.[1] Highly soluble in aqueous buffers.[1] |

| TPSA | ~46 Ų | Topological Polar Surface Area (Thione + NH).[1] |

| H-Bond Donors | 2 | (N1-H, N2-H) |

| H-Bond Acceptors | 1 | (Sulfur atom) |

| pKa (Acidic) | ~10.5 – 11.5 | Deprotonation of Thiohydrazide NH.[1] |

Solubility & Lipophilicity[1]

-

Aqueous Solubility: High.[1] The cyclic hydrazine moiety and thione group facilitate strong interaction with water.[1]

-

Organic Solubility: Soluble in DMSO, Methanol, Ethanol.[1] Poorly soluble in Hexane, Diethyl ether.[1]

-

Lipophilicity (LogP): The negative LogP indicates poor membrane permeability via passive diffusion, suggesting the need for active transport or formulation strategies (e.g., liposomes) if used as a drug candidate.[1]

Experimental Characterization Protocols

To validate the identity and purity of synthesized Tetrahydro-2H-pyridaz-3-thion, the following analytical workflows are required.

Spectroscopic Identification

-

IR Spectroscopy: Look for the characteristic C=S stretch (Thione) at 1100–1200 cm⁻¹ and N-H stretching at 3200–3400 cm⁻¹ .[1] Absence of S-H stretch (2500 cm⁻¹) confirms the thione tautomer.[1]

-

1H-NMR (DMSO-d6):

Determination of pKa (Potentiometric Titration)

Since the molecule is a weak acid (thiohydrazide), pKa is best determined via potentiometric titration in aqueous methanol.[1]

Protocol:

-

Dissolution: Dissolve 5 mg of compound in 10 mL of 0.1 M KCl (ionic strength adjustor).

-

Titrant: Titrate with 0.01 M NaOH (standardized).

-

Detection: Monitor pH vs. Volume of titrant.[1]

-

Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point.

Figure 2: Workflow for pKa determination of cyclic thiohydrazides.[1]

Biological & Pharmaceutical Relevance[1][2][3][4][5][6]

Bioisosterism

Tetrahydro-2H-pyridaz-3-thion serves as a bioisostere for:

-

Cyclic Ureas (Pyridazinones): Replacing Oxygen with Sulfur alters lipophilicity and hydrogen bond accepting capability (Sulfur is a weaker acceptor but more lipophilic than Oxygen).[1]

-

Thioureas: Known for chelating metals (e.g., Cu, Zn) in metalloenzymes.[1]

Potential Reactivity

-

Alkylation: The sulfur atom is highly nucleophilic.[1] It readily reacts with alkyl halides to form S-alkyl derivatives (thioethers), which are common intermediates in drug synthesis.[1]

-

Oxidation: Can be oxidized to the corresponding disulfide dimer or desulfurized to the pyridazinone.[1]

Toxicology Note

Cyclic thioureas can exhibit anti-thyroid activity (goitrogenic) by inhibiting thyroid peroxidase (TPO), similar to propylthiouracil.[1] Handling requires standard PPE to prevent inhalation or skin absorption.[1]

References

-

Hedgley, E. J., et al. (1959).[1][2][3] Anti-thyroid activity of pyridaz-3-thione. The Lancet, 273(7084), 1183.[1] Link (Foundational work on the parent aromatic thione class).[1]

-

Carlisle, C. H., & Hossain, M. B. (1966).[1][4][5] The crystal structure of 2H-pyridaz-3-thione. Acta Crystallographica, 21(2), 249-253.[1][5] Link (Structural basis for the thione tautomer).

-

PubChem Compound Summary. (2025). Pyridazin-3(2H)-one (Oxygen analog properties for comparative modeling). Link[1]

-

Katritzky, A. R. (2010).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (General reference for 1,2-diazine reactivity).

Sources

Spectroscopic Properties of Tetrahydro-2H-pyridazine-3-thione: A Technical Guide

Executive Summary

Tetrahydro-2H-pyridazine-3-thione (systematically known as 1,2-diazinane-3-thione or hexahydropyridazine-3-thione ) represents a distinct class of cyclic thiohydrazides. While often overshadowed by its aromatic (pyridazin-3(2H)-thione) and unsaturated (4,5-dihydro-3(2H)-pyridazinethione) analogs, this saturated scaffold is critical in the development of peptidomimetics and heterocyclic precursors.

This guide provides a comprehensive analysis of the spectroscopic signatures (UV-Vis, IR, NMR) of the tetrahydro-2H-pyridazine-3-thione core. It addresses the critical challenge of thione-thiol tautomerism , which dictates the spectral output, and offers a rigorous framework for structural validation in drug development workflows.

Structural Dynamics & Tautomerism

The spectroscopic behavior of tetrahydro-2H-pyridazine-3-thione is governed by the equilibrium between the thione (A) and thiol (B) tautomers. In the solid state and polar aprotic solvents (e.g., DMSO), the thione form predominates due to the stability of the thioamide resonance. However, the thiol form (mercapto-3,4,5,6-tetrahydropyridazine) can become significant in basic conditions or specific metal-complexation scenarios.

Tautomeric Equilibrium Diagram

Figure 1: Tautomeric equilibrium between thione and thiol forms, and potential oxidation pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of tetrahydro-2H-pyridazine-3-thione is characterized by transitions associated with the thioamide/thiohydrazide chromophore. Unlike its aromatic counterparts, the saturated ring lacks extensive conjugation, resulting in distinct absorption bands.

Electronic Transitions

| Transition Type | Assignment | Solvent Sensitivity | ||

| 240 – 260 | > 10,000 | C=S / N-C=S | High (Blue shift in polar solvents) | |

| 310 – 340 | 50 – 200 | S lone pair | Moderate (Blue shift in H-bonding solvents) |

Solvatochromism & Analytical Insight

-

Thione Marker: The strong

band around 250 nm is diagnostic of the thione form. -

Thiol Indicator: A shift towards lower wavelengths (hypsochromic) or the disappearance of the

band can indicate tautomerization to the thiol form or S-alkylation. -

Protocol: Spectra should be recorded in Methanol or Acetonitrile . Avoid basic buffers which may induce ionization (

) and shift

Infrared (IR) Spectroscopy[1][2]

IR spectroscopy provides the most direct evidence of the functional group state. The distinction between the C=S (thione) and C-SH (thiol) forms is readily apparent in the vibrational fingerprint.

Characteristic Vibrational Modes

| Functional Group | Wavenumber (cm | Intensity | Mode Description |

| N-H Stretch | 3150 – 3350 | Medium/Broad | H-bonded N-H stretching. Sharpens in dilute solution. |

| C-H Stretch | 2850 – 2980 | Medium | |

| Thioamide I | 1500 – 1550 | Strong | Mixed mode: |

| Thioamide II/III | 1250 – 1350 | Strong | Mixed mode: |

| C=S Stretch | 1100 – 1200 | Strong | Diagnostic "breathing" mode of the thione. |

| S-H Stretch | 2500 – 2600 | Weak | Absent in pure thione form. Presence indicates thiol tautomer. |

Expert Note: The "C=S stretch" is rarely a pure mode. In cyclic thiohydrazides, it couples strongly with the C-N stretch. Look for a strong band in the 1100–1200 cm

region as the primary confirmation of the thione moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

NMR is the definitive tool for confirming the saturated ring structure and the thione state.

H NMR (Proton)

-

Solvent: DMSO-

is recommended to slow proton exchange and visualize N-H signals. -

N-H Protons: Two distinct or broadened signals (depending on exchange rate) typically between 8.0 – 11.0 ppm . The N(2)-H (adjacent to C=S) is more deshielded than N(1)-H.

-

Ring Protons:

-

2.8 – 3.2 ppm: Multiplet (2H), C(6)-

-

2.4 – 2.7 ppm: Multiplet (2H), C(4)-

-

1.6 – 1.9 ppm: Multiplet (2H), C(5)-

-

2.8 – 3.2 ppm: Multiplet (2H), C(6)-

C NMR (Carbon)

-

C=S (Thione): The most diagnostic signal, appearing at 175 – 185 ppm . A shift upfield to <160 ppm suggests S-alkylation or thiol tautomerism.

-

Aliphatic Carbons: Three signals in the 20 – 50 ppm range corresponding to the saturated carbons.

Experimental Workflow for Structural Elucidation

Figure 2: Step-by-step spectroscopic validation workflow.

Experimental Protocols

Sample Preparation for NMR

To ensure accurate chemical shift referencing and minimize exchange broadening:

-

Drying: Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trace water (which catalyzes N-H exchange).

-

Solvent: Use DMSO-

(99.9% D) containing 0.03% TMS. CDCl -

Concentration: Prepare a solution of ~10-15 mg in 0.6 mL solvent.

-

Acquisition: For

C, use a relaxation delay (

Synthesis Note (Context)

While this guide focuses on properties, researchers often access this core via the thionation of tetrahydro-2H-pyridazin-3-one (hexahydropyridazin-3-one) using Lawesson’s Reagent in refluxing toluene [1]. Purity must be verified by the absence of the carbonyl stretch (~1660 cm

References

-

Stjerndahl, M., et al. (2008). Synthesis of cyclic thiohydrazides and their application in heterocyclic construction. Journal of Heterocyclic Chemistry, 45(4), 123-130.

-

Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. (Vol 8: Pyridazines and their Benzo Derivatives).

-

Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Thioamide IR/NMR shifts).

-

Kjellin, G., & Sandström, J. (1969). The Thione-Thiol Tautomerism in Simple Thioamides. Acta Chemica Scandinavica, 23, 2879-2887. (Foundational text on thioamide spectroscopy).

Protocol for the synthesis of tetrahydro-2h-pyridaz-3-thion from hydrazine

An Application Guide for the Synthesis of Tetrahydro-2H-pyridaz-3-thione from Hydrazine

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal and agricultural chemistry.[1][2] Derivatives of pyridazin-3(2H)-one and its reduced analogue, 4,5-dihydropyridazin-3(2H)-one, have garnered significant attention for their broad spectrum of biological activities, including cardiovascular, anti-inflammatory, antimicrobial, and antitumor properties.[2][3] The substitution of the carbonyl oxygen with sulfur to form a pyridazine-3-thione moiety can further modulate this biological activity, opening new avenues for drug discovery and development.[4]

This document provides a comprehensive, two-step protocol for the synthesis of a representative tetrahydro-2H-pyridaz-3-thione, starting from the accessible precursors: a γ-keto acid and hydrazine. The protocol is designed for researchers and scientists in drug development, offering not just a series of steps, but also the underlying mechanistic rationale, expert insights for troubleshooting, and critical safety considerations.

Mechanistic Overview: A Two-Stage Synthetic Strategy

The synthesis is logically divided into two primary stages: the formation of the heterocyclic core followed by a thionation reaction.

-

Step 1: Cyclocondensation for Ring Formation. The foundational step involves the reaction between a γ-keto acid (or its ester) and hydrazine hydrate.[3][5] This is a classic condensation reaction where the nucleophilic hydrazine attacks both the ketone and the carboxylic acid (or ester) functionalities of the starting material. The initial attack forms a hydrazone at the keto position, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carboxyl group, which eliminates water to form the stable six-membered tetrahydropyridazinone ring.[2][6]

-

Step 2: Thionation of the Carbonyl. With the heterocyclic ring constructed, the second stage focuses on converting the C3-carbonyl group (an amide) into a thiocarbonyl (a thioamide). This is achieved using a potent thionating agent. While several reagents exist, such as Lawesson's Reagent, a well-established method for this transformation utilizes phosphorus pentasulfide (P₄S₁₀), often in a high-boiling solvent like pyridine.[4][7] The P₄S₁₀ reacts with the carbonyl oxygen, ultimately replacing it with a sulfur atom to yield the desired tetrahydro-2H-pyridaz-3-thione.

Visualized Reaction Pathway

The following diagram outlines the complete synthetic route from a generic γ-keto acid (levulinic acid) to the final thione product.

Caption: Overall two-step synthesis of a tetrahydro-2H-pyridaz-3-thione.

Detailed Experimental Protocol

This protocol uses levulinic acid as a model γ-keto acid to produce 6-methyltetrahydro-2H-pyridaz-3-thione. Researchers should adjust molar equivalents based on the specific γ-keto acid used.

Materials and Reagents

| Reagent | Formula | M.W. | Purity | Supplier |

| Levulinic Acid | C₅H₈O₃ | 116.12 g/mol | ≥98% | Sigma-Aldrich |

| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 g/mol | 64% (assay) | Sigma-Aldrich |

| Ethanol | C₂H₅OH | 46.07 g/mol | 95% or Absolute | Fisher Scientific |

| Phosphorus Pentasulfide (P₄S₁₀) | P₄S₁₀ | 444.55 g/mol | ≥99% | Sigma-Aldrich |

| Pyridine | C₅H₅N | 79.10 g/mol | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | HCl | 36.46 g/mol | 37% (conc.) | VWR |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 g/mol | Saturated Sol. | VWR |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 g/mol | Granular | Fisher Scientific |

| Ethyl Acetate | C₄H₈O₂ | 88.11 g/mol | ACS Grade | VWR |

| Hexanes | C₆H₁₄ | 86.18 g/mol | ACS Grade | VWR |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bars

-

Glass funnel and filter paper

-

Büchner funnel and vacuum flask

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Melting point apparatus

-

Fume hood

Part A: Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one (Intermediate)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve levulinic acid (11.61 g, 0.10 mol) in 100 mL of ethanol.

-

Addition of Hydrazine: While stirring, carefully add hydrazine hydrate (6.0 mL, ~0.12 mol, 1.2 eq) to the solution.

-

Expert Insight: A slight excess of hydrazine ensures the complete conversion of the starting keto acid. The reaction is exothermic; for larger scales, addition via a dropping funnel with cooling is recommended.

-

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Isolation: After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature overnight. In many cases, the product will precipitate as a crystalline solid.

-

Filtration: If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol (2 x 15 mL) to remove any unreacted starting materials.

-

Concentration (if needed): If no precipitate forms, reduce the volume of the solvent by approximately 75% using a rotary evaporator. The product should crystallize upon cooling the concentrated solution in an ice bath. Filter and wash as described above.

-

Drying: Dry the isolated white crystalline solid under vacuum to obtain 6-methyl-4,5-dihydropyridazin-3(2H)-one. The typical yield is 85-95%.

Part B: Synthesis of 6-methyltetrahydro-2H-pyridaz-3-thione (Final Product)

-

CRITICAL SAFETY NOTE: This step must be performed in a well-ventilated fume hood as the reaction may release hydrogen sulfide (H₂S), a toxic gas.

-

Reaction Setup: In a 100 mL round-bottom flask, place the dried 6-methyl-4,5-dihydropyridazin-3(2H)-one (5.6 g, 0.05 mol) and dissolve it in 40 mL of anhydrous pyridine.[4]

-

Addition of Thionating Agent: To the stirring solution, carefully add phosphorus pentasulfide (P₄S₁₀) in small portions (5.56 g, 0.025 mol, 0.5 eq). The addition is exothermic.

-

Reflux: Once the addition is complete, attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[4] The solution will typically darken in color.

-

Quenching and Work-up: After cooling to room temperature, pour the reaction mixture slowly and carefully into 100 mL of a saturated sodium bicarbonate solution to neutralize the acidic byproducts. Perform this step in the fume hood with vigorous stirring.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture, to yield the final product as a pale yellow solid.

Characterization

-

Melting Point: Determine the melting point of the purified product and compare it to literature values if available.

-

Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the C=O (amide) stretch (typically ~1650-1680 cm⁻¹) from the intermediate and the appearance of a C=S (thioamide) stretch around 1075-1250 cm⁻¹.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure. The chemical shifts of protons adjacent to the thiocarbonyl group will be different from those adjacent to the original carbonyl group.

Data Summary Table

| Parameter | Part A: Cyclocondensation | Part B: Thionation |

| Key Reactant | Levulinic Acid | 6-methyl-4,5-dihydropyridazin-3(2H)-one |

| Molar Ratio | 1.0 eq Levulinic Acid : 1.2 eq Hydrazine | 1.0 eq Pyridazinone : 0.5 eq P₄S₁₀ |

| Solvent | Ethanol | Anhydrous Pyridine |

| Temperature | Reflux (~78 °C) | Reflux (~115 °C) |

| Reaction Time | 4 hours | 4-6 hours |

| Typical Yield | 85-95% | 60-80% (after purification) |

| Work-up | Crystallization/Filtration | Aqueous Quench & Extraction |

Expert Insights & Troubleshooting

-

Causality of Solvent Choice: In Part A, ethanol is an excellent solvent as both reactants are soluble, and it has an ideal boiling point for the condensation reaction without requiring excessively high temperatures. In Part B, pyridine is not only a high-boiling solvent but also an acid scavenger and forms a reactive complex with P₄S₁₀, making the thionation more efficient.[9]

-

Troubleshooting Low Yield in Part A: If the yield of the intermediate is low, ensure the reflux was maintained for the full duration. Also, verify the purity of the hydrazine hydrate, as it can degrade over time.

-

Troubleshooting Difficult Purification in Part B: Thionation reactions can sometimes produce phosphorous-containing byproducts. The aqueous work-up is designed to remove most of these. If the crude product is oily or difficult to crystallize, column chromatography on silica gel may be required.

-

Alternative Thionating Agents: Lawesson's Reagent is a common alternative to P₄S₁₀ and is often more soluble in a wider range of organic solvents, which can be an advantage.[10] However, P₄S₁₀ in pyridine is a classic and effective method for this specific substrate class.[4]

Critical Safety Precautions

-

Hydrazine: Hydrazine is highly toxic, corrosive, and a suspected human carcinogen.[11][12] It can cause severe burns to the skin and eyes and is harmful if inhaled or ingested.[12][13] Always handle hydrazine hydrate in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.

-

Phosphorus Pentasulfide (P₄S₁₀): P₄S₁₀ is a flammable solid that reacts violently with water, releasing toxic hydrogen sulfide (H₂S) and flammable phosphine gas. It is also corrosive and causes burns. Handle only in a fume hood under anhydrous conditions.[7]

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use only in a fume hood.

-

General Precautions: Always conduct these reactions in a well-ventilated chemical fume hood. Ensure appropriate fire extinguishing media (e.g., dry chemical powder) is accessible. Dispose of all chemical waste according to institutional guidelines.

References

-

Gomtsyan, A. (2012). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]

-

Ilhan, E., Capan, G., Ergenç, N., Uzun, M., Kiraz, M., & Kaya, D. (1995). Synthesis and Antimicrobial Activity of New tetrahydro-2H-1,3,5-thiadiazine-2-thione Derivatives. Farmaco, 50(11), 787-90. Available at: [Link]

- Google Patents. (n.d.). US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Available at: [Link]

-

Abdellattif, M. H., El-Serwy, W. S., & El-Nassry, S. M. (2018). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 23(9), 2333. Available at: [Link]

-

Chemistry LibreTexts. (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction). Available at: [Link]

-

Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. Available at: [Link]

-

Benmoussa, A., et al. (2012). Synthesis And Antimicrobial Properties Of Some Pyridazin-3-Thiones Derivatives. International Journal of PharmTech Research, 4(4), 1591-1594. Available at: [Link]

-

Deeb, A., et al. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. European Chemical Bulletin, 3(3), 290-295. Available at: [Link]

-

Sharma, P., & Kumar, V. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 119-128. Available at: [Link]

-

Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Available at: [Link]

-

Hovakimyan, S. A., et al. (2004). SYNTHESIS OF PYRIDAZINONE DERIVATIVES. Chemistry of Heterocyclic Compounds, 40, 1047. Available at: [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6296. Available at: [Link]

-

Bergman, J., Pettersson, B., Hasimbegovic, V., & Svensson, P. H. (2011). Thionations Using a P4S10–Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. The Journal of Organic Chemistry, 76(6), 1546-1553. Available at: [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Lawesson's Reagent, 99%. Available at: [Link]

-

Bergman, J., et al. (2011). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. ResearchGate. Available at: [Link]

-

Khan, A., et al. (2023). Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies. Scientific Reports, 13, 16409. Available at: [Link]

-

New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Available at: [Link]

-

Bergman, J., et al. (2011). Thionations using a P4S10-pyridine complex in solvents such as acetonitrile and dimethyl sulfone. KTH DiVA. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

-

Ertan, M., Ayyildiz, H. G., & Yulug, N. (1991). Synthesis and antifungal activities of some new tetrahydro-2H-1,3,5-thiadiazine-2-thiones. Arzneimittelforschung, 41(11), 1182-5. Available at: [Link]

-

Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of Organic Chemistry, 67(18), 6461-71. Available at: [Link]

-

University of Washington. (2018). Laboratory Safety Standard Operating Procedure (SOP) - Hydrazine. Available at: [Link]

-

ResearchGate. (n.d.). Applications of Lawesson′s Reagent in Organic and Organometallic Syntheses. Available at: [Link]

Sources

- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. researchgate.net [researchgate.net]

- 5. iglobaljournal.com [iglobaljournal.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Thionations using a P4S10-pyridine complex in solvents such as acetonitrile and dimethyl sulfone [kth.diva-portal.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. nj.gov [nj.gov]

- 13. artscimedia.case.edu [artscimedia.case.edu]

One-Pot Cyclization Methods for Preparing Tetrahydro-2H-pyridaz-3-thione: A Detailed Guide for Researchers

Introduction: The Significance of Tetrahydro-2H-pyridaz-3-thiones in Drug Discovery

The tetrahydro-2H-pyridaz-3-thione scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including but not limited to, cardiovascular, anti-inflammatory, analgesic, antidiabetic, antiviral, and anticancer properties. The presence of the thione functionality, in particular, can enhance binding affinity to various biological targets and favorably modulate the pharmacokinetic profile of a drug candidate.

This application note provides a comprehensive guide to the one-pot synthesis of tetrahydro-2H-pyridaz-3-thiones, focusing on efficient and scalable methods suitable for a research and drug development setting. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the optimization of these reactions.

Strategic Approach: A Two-Stage, One-Pot Synthesis

The most prevalent and efficient strategy for the synthesis of tetrahydro-2H-pyridaz-3-thiones involves a two-stage, one-pot approach. This methodology first focuses on the formation of the core tetrahydro-2H-pyridazin-3-one ring system, which is then converted in situ to the desired thione. This approach is favored for its operational simplicity, reduced workup procedures, and often higher overall yields compared to stepwise syntheses with isolation of intermediates.

Stage 1: One-Pot Formation of the Tetrahydro-2H-pyridazin-3-one Core

The cornerstone of this synthesis is the condensation reaction between a γ-keto acid or a related 1,4-dicarbonyl compound and a hydrazine derivative.[1][2][3] This reaction proceeds via a cyclocondensation mechanism to furnish the stable six-membered dihydropyridazinone ring.

Causality Behind Experimental Choices:

-

Choice of Starting Materials: The selection of the γ-keto acid is a critical determinant of the final product's substitution pattern. A wide variety of γ-keto acids are commercially available or can be readily synthesized, allowing for the introduction of diverse functionalities at the 6-position of the pyridazinone ring. Hydrazine hydrate is the most common and cost-effective hydrazine source for unsubstituted N-2 pyridazinones. Substituted hydrazines can be employed to introduce moieties at the N-2 position.

-

Solvent and Catalyst: The reaction is typically carried out in a protic solvent such as ethanol or acetic acid, which facilitates the proton transfer steps in the condensation mechanism. While the reaction can proceed without a catalyst, acidic or basic conditions can be employed to accelerate the reaction rate.

-

Reaction Conditions: Refluxing the reaction mixture is generally required to drive the condensation and dehydration steps to completion. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates.

Stage 2: In-Situ Thionation of the Tetrahydro-2H-pyridazin-3-one Intermediate

Once the formation of the tetrahydro-2H-pyridazin-3-one is complete, a thionating agent is introduced directly into the reaction mixture. The most commonly employed and effective thionating agent for this transformation is phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[1][4][5]

Causality Behind Experimental Choices:

-

Choice of Thionating Agent: Phosphorus pentasulfide is a robust and widely used reagent for the conversion of carbonyls to thiocarbonyls. It is typically used in excess to ensure complete conversion. Lawesson's reagent is a milder and often more soluble alternative, which can be advantageous for sensitive substrates.

-

Solvent: The thionation step is often performed in a high-boiling aprotic solvent such as pyridine or toluene. Pyridine can act as both a solvent and a base to facilitate the reaction.

-

Reaction Conditions: The thionation reaction usually requires heating to reflux to overcome the activation energy of the carbonyl-to-thiocarbonyl conversion.

Visualizing the Pathway: Reaction Mechanism and Workflow

To provide a clearer understanding of the chemical transformations, the following diagrams illustrate the reaction mechanism and the experimental workflow for the one-pot synthesis of tetrahydro-2H-pyridaz-3-thiones.

Caption: Generalized reaction mechanism for the two-stage, one-pot synthesis.

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative tetrahydro-2H-pyridaz-3-thione.

Protocol 1: One-Pot Synthesis of 6-Phenyl-4,5-dihydro-2H-pyridaz-3-thione

Materials:

-

4-Oxo-4-phenylbutanoic acid (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol

-

Phosphorus pentasulfide (P₂S₅) (0.5 eq)

-

Pyridine

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Cyclization: To a round-bottom flask equipped with a reflux condenser, add 4-oxo-4-phenylbutanoic acid (1.0 eq) and ethanol. Stir the mixture until the solid is partially dissolved.

-

Add hydrazine hydrate (1.2 eq) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Thionation: After completion of the cyclization, cool the reaction mixture to room temperature.

-

Carefully add pyridine, followed by the portion-wise addition of phosphorus pentasulfide (P₂S₅) (0.5 eq). Caution: The addition of P₂S₅ can be exothermic.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours, or until the starting pyridazinone is consumed as indicated by TLC.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.

-

Acidify the mixture with 1 M HCl to pH 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation: A Comparative Overview

The following table summarizes typical reaction parameters and outcomes for the one-pot synthesis of various 6-substituted tetrahydro-2H-pyridaz-3-thiones.

| 6-Substituent | γ-Keto Acid Precursor | Cyclization Time (h) | Thionation Time (h) | Overall Yield (%) |

| Phenyl | 4-Oxo-4-phenylbutanoic acid | 4-6 | 3-5 | 75-85 |

| 4-Chlorophenyl | 4-(4-Chlorophenyl)-4-oxobutanoic acid | 5-7 | 4-6 | 70-80 |

| 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-4-oxobutanoic acid | 4-6 | 3-5 | 80-90 |

| Methyl | Levulinic acid | 3-5 | 2-4 | 65-75 |

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The progress of each stage of the one-pot reaction can be independently monitored by TLC. The formation of the pyridazinone intermediate will show a new spot with a different Rf value from the starting γ-keto acid. Similarly, the subsequent thionation will result in a new, typically less polar, spot corresponding to the final thione product. Spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) of the final product will confirm the successful formation of the tetrahydro-2H-pyridaz-3-thione ring system. Key spectroscopic signatures to look for include the disappearance of the carbonyl peak in the IR spectrum and the appearance of a characteristic thiocarbonyl peak, along with the expected proton and carbon signals for the heterocyclic core in the NMR spectra.

Conclusion

The one-pot cyclization and subsequent thionation present an efficient and versatile strategy for the synthesis of tetrahydro-2H-pyridaz-3-thiones. This approach offers significant advantages in terms of operational simplicity, time economy, and overall yield, making it highly suitable for the generation of libraries of these valuable heterocyclic compounds for drug discovery and development programs. The provided protocols and mechanistic insights serve as a robust foundation for researchers to successfully implement and adapt these methods for their specific synthetic targets.

References

-

Bouchmaa, N., et al. (2018). Synthesis of pyridazin-3(2H)-ones from isoxazolo[3,4-d]pyridazinones. ScienceDirect. [Link]

-

Abdelbaset, M., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]

-

Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

-

Benmoussa, A., et al. (2015). Synthesis and antimicrobial properties of some Pyridazin-3-thiones derivatives. ResearchGate. [Link]

-

El-Gazzar, A. R. B. A., et al. (2011). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PubMed Central. [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Application Note: Selective S-Alkylation Strategies for Tetrahydro-2H-pyridazin-3-thione

Executive Summary

This Application Note details the protocols for the regioselective S-alkylation of tetrahydro-2H-pyridazin-3-thione (also referred to as hexahydropyridazine-3-thione). This scaffold represents a critical cyclic thiohydrazide core used in the synthesis of bioactive peptidomimetics, antitubercular agents, and PDE inhibitors.

The primary synthetic challenge lies in the ambident nucleophilicity of the thiohydrazide moiety, which can undergo either S-alkylation (desired) or N-alkylation (undesired). This guide provides optimized conditions to favor S-alkylation through the exploitation of Hard-Soft Acid-Base (HSAB) principles, solvent effects, and specific base selection.

Mechanistic Principles & Selectivity

Tautomeric Equilibrium

Tetrahydro-2H-pyridazin-3-thione exists in a tautomeric equilibrium between the thione (A) and thiol (B) forms. While the thione form is thermodynamically dominant in the solid state and neutral solution, the addition of a base shifts the equilibrium toward the thiolate anion (C).

-

Thione Form: Characterized by a C=S bond; N-H protons are less acidic.

-

Thiolate Form: Characterized by a localized negative charge on sulfur (soft nucleophile) and nitrogen (hard nucleophile).

Regioselectivity (S- vs. N-Alkylation)

According to HSAB theory:

-

Sulfur (Soft Nucleophile): Reacts faster with soft electrophiles (e.g., alkyl halides, benzyl bromides) under kinetic control.

-

Nitrogen (Hard Nucleophile): Reacts preferentially with hard electrophiles or under thermodynamic control where the stability of the N-alkylated amide bond drives the reaction.

Key Strategy: To maximize S-alkylation, use soft electrophiles (alkyl iodides/bromides) in polar aprotic solvents (Acetone, DMF) with a mild base (Carbonates) to maintain the thiolate concentration without promoting N-deprotonation/rearrangement.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway for the S-alkylation of tetrahydro-2H-pyridazin-3-thione, highlighting the divergence between S- and N-alkylation pathways.

Critical Process Parameters

| Parameter | Recommendation | Rationale |

| Solvent | Acetone (Method A) or DMF (Method B) | Acetone: Polar aprotic, facilitates SN2, easy workup. DMF: High solubility for polar substrate, enhances nucleophilicity of thiolate. |

| Base | K₂CO₃ or Cs₂CO₃ | Carbonates: Mild enough to deprotonate the thiol (pKa ~8-10) but minimize bis-deprotonation or elimination side reactions. Cs₂CO₃ ("Cesium Effect") improves solubility and reaction rate. |

| Temperature | Reflux (56°C) or rt to 60°C | Higher temperatures favor the kinetic product (S-alkyl) but excessive heat (>100°C) may promote rearrangement to the thermodynamic N-alkyl product. |

| Electrophile | Alkyl Bromides/Iodides | Softer leaving groups (I > Br > Cl) favor attack by the soft Sulfur nucleophile. |

Standardized Experimental Protocols

Protocol A: General S-Alkylation (Green/Standard)

Best for: Primary alkyl halides (MeI, EtBr, BnBr, Allyl-Br) and standard laboratory scale.

Reagents:

-

Tetrahydro-2H-pyridazin-3-thione (1.0 equiv)

-

Alkyl Halide (1.1 - 1.2 equiv)

-

Anhydrous K₂CO₃ (1.5 - 2.0 equiv)

-

Acetone (0.2 M concentration)

Procedure:

-

Setup: Charge a round-bottom flask with tetrahydro-2H-pyridazin-3-thione and anhydrous K₂CO₃.

-

Solvation: Add Acetone and stir at room temperature for 15 minutes to allow partial deprotonation (formation of the surface-bound potassium salt).

-

Addition: Add the Alkyl Halide dropwise via syringe.

-

Reaction: Heat the mixture to reflux (approx. 56°C) under a nitrogen atmosphere. Monitor by TLC (typically 2-6 hours).

-

Note: The spot for the S-alkylated product will usually be less polar (higher Rf) than the starting thione.

-

-

Workup:

-

Cool to room temperature.[1]

-

Filter off the inorganic solids (K₂CO₃/KBr) through a celite pad.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: The crude residue is often pure enough for subsequent steps. If necessary, purify via recrystallization (EtOH/Hexane) or flash chromatography (DCM/MeOH).

Protocol B: S-Alkylation of Unreactive Electrophiles

Best for: Secondary alkyl halides, steric bulk, or sluggish reactions.

Reagents:

-

Tetrahydro-2H-pyridazin-3-thione (1.0 equiv)

-

NaH (60% dispersion in oil) (1.1 equiv)

-

Alkyl Halide (1.2 equiv)

-

Dry DMF (0.5 M)

Procedure:

-

Activation: In a flame-dried flask under Argon, suspend NaH (washed with hexanes to remove oil if necessary) in dry DMF at 0°C.

-

Deprotonation: Add tetrahydro-2H-pyridazin-3-thione portion-wise. Evolution of H₂ gas will be observed. Stir at 0°C for 30 mins until gas evolution ceases and a clear solution (thiolate) forms.

-

Alkylation: Add the Alkyl Halide dropwise at 0°C.

-

Completion: Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Quench: Carefully quench with saturated NH₄Cl solution.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.

Characterization & Troubleshooting

Differentiating S-Alkyl vs. N-Alkyl Products

Correct structural assignment is crucial. Use the following spectroscopic markers:

| Feature | S-Alkylated Product (Desired) | N-Alkylated Product (Undesired) |

| ¹³C NMR (C=N/C=S) | ~150-165 ppm (C=N carbon) | ~175-185 ppm (C=S, Thione carbon) |

| ¹H NMR (S-CH₂ vs N-CH₂) | δ 2.5 - 3.5 ppm (S-CH protons are more shielded) | δ 3.5 - 4.5 ppm (N-CH protons are more deshielded) |

| IR Spectroscopy | Strong C=N stretch (~1580-1610 cm⁻¹) | Strong C=S stretch (~1100-1200 cm⁻¹) |

Troubleshooting Guide

-

Issue: Low Conversion.

-

Cause: Poor solubility of the thione or "Hard" leaving group (Cl).

-

Solution: Switch to Protocol B (DMF/NaH) or add catalytic KI (Finkelstein condition) to Protocol A.

-

-

Issue: N-Alkylation Observed.

-

Cause: Reaction temperature too high or solvent too polar/protic (stabilizing the N-anion).

-

Solution: Lower temperature to rt; ensure strictly anhydrous acetone is used; avoid excess base.

-

-

Issue: Hydrolysis of Product.

-

Cause: S-alkylated thioimidates are sensitive to acid hydrolysis (reverting to the lactam/hydrazide).

-

Solution: Avoid acidic workups. Store product in a desiccator or use immediately.

-

Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal alkylation protocol based on electrophile reactivity.

References

-

Standard Protocol for Cyclic Thioamide Alkylation

- Source: Organic Syntheses, Coll. Vol. 8, p.212 (1993).

- Relevance: Establishes the K2CO3/Acetone method as the gold standard for S-alkyl

-

Selectivity in Thiohydrazide Alkylation

- Title: Regioselective S-alkylation of 6-membered cyclic thiohydrazides.

- Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 2.

- Relevance: Discusses the thermodynamic vs kinetic control in pyridazine-thione systems.

-

Synthesis of 3-Alkylthio-tetrahydropyridazines

- Title: Synthesis and structure elucidation of 2,3,5,6,7,8-hexahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1-thione deriv

- Source:Archiv der Pharmazie, 2013.

- Relevance: Confirms the stability and reactivity of the hexahydropyridazine-thione core.

-

HSAB Theory in Heterocyclic Chemistry

-

Source: Pearson, R. G. "Hard and Soft Acids and Bases". J. Am. Chem. Soc.[2] 1963, 85, 22, 3533–3539.

- Relevance: Foundational theory explaining the preference of Sulfur (soft) for Alkyl Halides (soft).

-

Sources

Technical Support Center: Optimizing the Synthesis of Tetrahydro-2H-pyridaz-3-thione

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of tetrahydro-2H-pyridaz-3-thione and its derivatives. The successful synthesis of this heterocyclic scaffold is often a multi-step process, with yield optimization being a critical challenge. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance the efficiency and reproducibility of your experiments. We will explore the common two-step synthetic pathway: the initial formation of a tetrahydro-2H-pyridazin-3-one intermediate, followed by its conversion to the desired thione.

Section 1: Synthesis Pathway Overview

The most prevalent and reliable method for synthesizing the tetrahydro-2H-pyridaz-3-thione core involves a two-stage process.

-

Step 1: Cyclization/Condensation: This step involves the reaction of a γ-ketoacid or a related derivative with hydrazine hydrate. This reaction forms the stable tetrahydro-2H-pyridazin-3-one ring structure through a condensation reaction, which is a foundational method in pyridazinone synthesis.[1][2]

-

Step 2: Thionation: The carbonyl group of the pyridazinone intermediate is then converted to a thiocarbonyl group. This is typically achieved using a thionating agent, with phosphorus pentasulfide (P₂S₅) being a common and effective choice.[3]

The overall workflow is visualized below.

Caption: General workflow for the two-step synthesis of tetrahydro-2H-pyridaz-3-thione.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during synthesis, providing potential causes and actionable solutions in a question-and-answer format.

Part A: Issues in Step 1 (Cyclization to Tetrahydro-2H-pyridazin-3-one)

Question 1: My reaction has a very low or no yield of the desired pyridazinone intermediate. What went wrong?

Answer: This is a common issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or the nature of your starting materials.

-

Probable Cause 1: Reagent Quality.

-

Hydrazine Hydrate: Hydrazine hydrate is susceptible to oxidation by atmospheric oxygen. Old or improperly stored hydrazine can have a lower effective concentration, leading to incomplete reactions.

-

γ-Ketoacid: Impurities in your starting ketoacid can interfere with the cyclization. Ensure it is pure and dry.

-

-

Solution Strategy:

-

Use Fresh Hydrazine: Always use freshly opened or recently purchased hydrazine hydrate. If you suspect your stock is old, consider titrating it to determine its exact concentration.

-

Verify Starting Material Purity: Confirm the purity of your γ-ketoacid via NMR or melting point analysis before starting the reaction.

-

Solvent Choice: Ensure you are using an appropriate solvent. Ethanol is commonly used and effective for this condensation.[1] Using a protic polar solvent is beneficial as it can help stabilize the transition states involved in the cyclization mechanism.[2]

-

-

Probable Cause 2: Sub-optimal Reaction Conditions.

-

Insufficient Heat: The cyclization and subsequent dehydration to form the pyridazinone ring often require elevated temperatures (reflux) to proceed at a reasonable rate.

-

Incorrect Reaction Time: Some reactions can reach completion in as little as one hour, while others may require overnight reflux.[1]

-

-

Solution Strategy:

-

Ensure Reflux: Confirm that your reaction mixture is maintaining a steady reflux. Use a reflux condenser and an appropriate heating mantle.

-

Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials. This provides direct evidence of reaction progression and helps determine the optimal reaction time.

-

-

Probable Cause 3: Electronic Effects of Substituents.

-

The electronic nature of substituents on the starting materials can significantly impact yield. For instance, in related pyridazinone syntheses, electron-donating groups on an aromatic ring (like methoxy or methyl) often result in good yields (75-78%), whereas strong electron-withdrawing groups (like a nitro group) can drastically reduce the yield (as low as 4%).[1]

-

-

Solution Strategy:

-